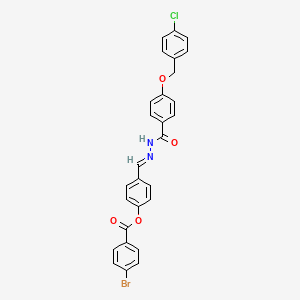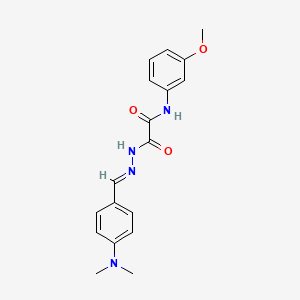
4-(2-(4-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 4-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(4-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 4-bromobenzoate: is a chemical compound with the following properties:
Linear Formula: CHClNO
CAS Number: 765275-56-7
Molecular Weight: 543.024 g/mol
This compound belongs to a class of organic molecules known for their diverse applications in research and industry. Now, let’s explore its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparisons with similar compounds.
Preparation Methods
Synthetic Routes:: The synthetic route for 4-(2-(4-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 4-bromobenzoate involves several steps. While I don’t have specific data for this compound, similar derivatives are often synthesized through condensation reactions, hydrazinolysis, and esterification. Researchers typically optimize reaction conditions to achieve high yields.
Industrial Production:: Unfortunately, information on large-scale industrial production methods for this compound is scarce. It is primarily available for early discovery researchers as part of a collection of rare and unique chemicals .
Chemical Reactions Analysis
Reactivity::
Oxidation: The benzoyl groups in the molecule can undergo oxidation reactions.
Substitution: The chlorine and bromine atoms are potential sites for substitution reactions.
Hydrolysis: Ester hydrolysis may occur under specific conditions.
Hydrazine hydrate: Used for hydrazinolysis.
Acidic or basic conditions: For esterification and hydrolysis.
Oxidizing agents: To facilitate oxidation reactions.
Major Products:: The major products depend on the specific reaction conditions. Hydrolysis may yield the corresponding carboxylic acid, while substitution reactions can lead to various derivatives.
Scientific Research Applications
Chemistry::
Building block: Used in the synthesis of more complex molecules.
Ligand design: May serve as a ligand in coordination chemistry.
Antimicrobial activity: Investigated for potential antibacterial or antifungal properties.
Bioconjugation: Used in bioorthogonal chemistry for labeling and imaging.
Materials science:
Pharmaceuticals: May contribute to drug discovery.
Mechanism of Action
The exact mechanism of action remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar compounds include:
4-(2-(4-((4-Methylbenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate: (CAS: 340224-20-6)
4-(2-(4-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate: (CAS: 769148-13-2)
Properties
CAS No. |
765304-85-6 |
|---|---|
Molecular Formula |
C28H20BrClN2O4 |
Molecular Weight |
563.8 g/mol |
IUPAC Name |
[4-[(E)-[[4-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate |
InChI |
InChI=1S/C28H20BrClN2O4/c29-23-9-5-22(6-10-23)28(34)36-26-13-3-19(4-14-26)17-31-32-27(33)21-7-15-25(16-8-21)35-18-20-1-11-24(30)12-2-20/h1-17H,18H2,(H,32,33)/b31-17+ |
InChI Key |
JUTJLLCBCLVMSB-KBVAKVRCSA-N |
Isomeric SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)Br)Cl |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-((5-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)-4-allyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B12015494.png)

![(5Z)-3-butyl-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12015500.png)

![[2-(4-Nitrophenyl)-2-oxoethyl] 3-(benzotriazol-1-yl)propanoate](/img/structure/B12015512.png)



![9-Chloro-1'-methyl-2-P-tolyl-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,4'-piperidine]](/img/structure/B12015527.png)


![3,4-dichloro-N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1-benzothiophene-2-carboxamide](/img/structure/B12015541.png)
